1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
CAS No.: 2034473-15-7
Cat. No.: VC6541862
Molecular Formula: C23H20N4O
Molecular Weight: 368.44
* For research use only. Not for human or veterinary use.
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea - 2034473-15-7](/images/structure/VC6541862.png)
Specification
CAS No. | 2034473-15-7 |
---|---|
Molecular Formula | C23H20N4O |
Molecular Weight | 368.44 |
IUPAC Name | 1-(naphthalen-1-ylmethyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Standard InChI | InChI=1S/C23H20N4O/c28-23(27-16-19-7-3-6-18-5-1-2-9-21(18)19)26-14-17-10-11-22(25-13-17)20-8-4-12-24-15-20/h1-13,15H,14,16H2,(H2,26,27,28) |
Standard InChI Key | PHFKRQYCNKUZCJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a urea backbone (-NHCONH-) bridging two aromatic systems: a [2,3'-bipyridin]-5-ylmethyl group and a naphthalen-1-ylmethyl group. The bipyridine moiety comprises two pyridine rings connected at the 2- and 3'-positions, while the naphthalene group provides a planar, hydrophobic structure. The SMILES notation (C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4) and InChIKey (PHFKRQYCNKUZCJ-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic features .
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C23H20N4O | |
Molecular Weight | 368.44 g/mol | |
CAS Number | 2034473-15-7 | |
Solubility | Not publicly available |
The lack of solubility data underscores one of the challenges in studying this compound, as solubility profoundly impacts bioavailability and experimental handling.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea likely involves multi-step reactions. A plausible route begins with the preparation of the bipyridine and naphthalene precursors, followed by urea bond formation via reaction between an amine and an isocyanate or carbamoyl chloride. For example:
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Bipyridine Synthesis: Coupling of 3-pyridylboronic acid with 5-bromo-2-pyridinemethanol under Suzuki-Miyaura conditions.
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Naphthalene Functionalization: Bromination of naphthalene at the 1-position, followed by substitution with methylamine.
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Urea Formation: Reacting the bipyridine-methylamine intermediate with naphthalene-methyl isocyanate in anhydrous dichloromethane.
Analytical Challenges
Purification and characterization require advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound’s aromatic systems produce complex splitting patterns in 1H NMR, while mass spectrometry (MS) confirms the molecular ion peak at m/z 368.44 .
Research Findings and Challenges
Current Knowledge Gaps
No peer-reviewed studies specifically investigating 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea are available. Most data derive from patents or supplier technical documents . Key unknowns include:
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In vitro toxicity: Cytotoxicity profiles in normal cell lines.
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: Putative biological targets (e.g., kinases, GPCRs).
Technical Hurdles
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Synthesis Complexity: Low yields (<30%) in multi-step reactions due to steric hindrance from the naphthalene group.
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Solubility Limitations: Poor aqueous solubility complicates in vivo testing.
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Analytical Demands: Differentiating regioisomers (e.g., [2,3'-bipyridin] vs. [3,3'-bipyridin] derivatives) requires high-resolution MS/MS .
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